Chemical structure of Tegafur-gimeracil-oteracil potassium components
Chemical structure of Tegafur-gimeracil-oteracil potassium components
An In-depth Technical Guide on the Core Chemical Structures of Tegafur-Gimeracil-Oteracil Potassium Components
This technical guide provides a detailed examination of the chemical and structural components of the oral anticancer agent composed of Tegafur, Gimeracil, and Oteracil potassium. This combination drug, often known by the brand name Teysuno or as S-1, leverages a multi-component strategy to enhance the efficacy and reduce the toxicity of the core cytotoxic agent, 5-fluorouracil (5-FU). Tegafur acts as a prodrug for 5-FU, while Gimeracil and Oteracil modulate its metabolism and activation, respectively.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data on the physicochemical properties, structural diagrams, relevant experimental protocols, and the synergistic mechanism of action of these three key components.
Chemical Structures and Identification
The combination therapy relies on the distinct chemical structures of its three active components, which dictate their biological roles.
Tegafur
Tegafur is a prodrug of the antimetabolite fluorouracil (5-FU).[3] Its chemical name is 5-Fluoro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione.[3][4] The tetrahydrofuran ring increases its lipophilicity compared to 5-FU, facilitating good oral absorption.[5] It is gradually converted to 5-FU in the liver, primarily by the cytochrome P450 enzyme CYP2A6.[3][6]
Gimeracil
Gimeracil, chemically known as 5-chloro-2,4-dihydroxypyridine, is a pyridine derivative.[7][8] Its primary function is to enhance the bioavailability of 5-FU by reversibly inhibiting dihydropyrimidine dehydrogenase (DPD), the key enzyme responsible for the rapid degradation of 5-FU.[1][8]
Oteracil Potassium
Oteracil is administered as its potassium salt, with the chemical name 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylic acid potassium salt.[7][9] It functions as an inhibitor of the enzyme orotate phosphoribosyl-transferase (OPRT), which is involved in the activation of 5-FU.[1][10] Oteracil preferentially localizes in the gastrointestinal tract, thereby reducing the local activation of 5-FU and mitigating gastrointestinal side effects like diarrhea and mucositis.[1][11]
Physicochemical Properties
The physicochemical properties of each component are summarized below. These characteristics are critical for formulation, drug delivery, and pharmacokinetic behavior.
| Property | Tegafur | Gimeracil | Oteracil Potassium |
| IUPAC Name | 5-fluoro-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione[12] | 5-chloro-4-hydroxy-1H-pyridin-2-one[8] | potassium 4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carboxylate[13] |
| Molecular Formula | C₈H₉FN₂O₃[4][12] | C₅H₄ClNO₂[8][14] | C₄H₂KN₃O₄[15] |
| Molecular Weight | 200.17 g/mol [12][16] | 145.54 g/mol [8][14] | 195.17 g/mol [15] |
| Appearance | White to off-white crystalline powder[16] | White to off-white crystalline powder[17] | Crystalline solid |
| Melting Point | 164-165 °C[4] | 274 °C[14] | >300 °C[15] |
| Solubility | Soluble in methanol and chloroform; slightly soluble in water and ethanol.[4][16] | Soluble in DMSO; sparingly soluble in water and ethanol.[14] | Soluble in hot water.[15] |
| Protein Binding | 52.3%[8] | 32.2%[8] | 8.4%[8] |
Mechanism of Action: A Synergistic Pathway
The efficacy of this combination therapy stems from the orchestrated interaction of its three components, which modulates the metabolic pathway of 5-fluorouracil to maximize its antineoplastic effect while minimizing its toxicity.
Experimental Protocols
Detailed methodologies are essential for the synthesis and quality control of these pharmaceutical components. The following sections outline representative experimental protocols found in the literature.
Synthesis Protocols
Synthesis of Tegafur: A frequently cited method involves the alkylation of 5-fluorouracil. One protocol reports a two-step process with a 72% yield.[18]
-
Alkylation: 5-fluorouracil is reacted with 2-acetoxytetrahydrofuran in the presence of 1,8-diazabicycloundec-7-ene (DBU) as a mediator. The reaction is conducted at 90°C.[18][19]
-
Purification and Treatment: After the initial reaction, volatiles are removed under reduced pressure, and the mixture is extracted with ethyl acetate at 60°C to separate the alkylation products from unreacted 5-fluorouracil.[19]
-
Conversion: The pre-purified mixture is then treated with aqueous ethanol at 70°C for approximately 1.5 hours to yield the final Tegafur product.[18][19]
Synthesis of Gimeracil: A practical, three-step synthesis has been described with an overall yield of 68%.[20]
-
Starting Material: The synthesis begins with 2,4-dimethoxypyridine.
-
Intermediates: The process proceeds through the formation of 3,5-dichloro-2,4-dimethoxypyridine and 3,5-dichloro-2,4-dihydroxypyridine as key intermediates.[20]
-
Final Step: The final conversion to Gimeracil is achieved through subsequent reactions detailed in the literature. This method is noted for its short reaction steps and simple operation.[20]
Synthesis of Oteracil Potassium: A method suitable for industrial production involves a cyclization reaction.[21]
-
Reaction Mixture: 2-carbamoylamino-2-oxyacetic acid, urea, and a catalyst are added to a solvent at room temperature.
-
Cyclization: The mixture is heated to induce a cyclization reaction.
-
Salt Formation and Crystallization: After the reaction is complete, the solution is cooled, and the pH is adjusted using a potassium hydroxide, potassium carbonate, or potassium bicarbonate solution to form the potassium salt.[21] The solution is then stirred to promote crystal growth.
-
Isolation: The resulting solid is isolated by suction filtration, washed with purified water and cold absolute ethanol, and then dried under a vacuum to yield Oteracil potassium.[21]
Analytical Protocol: UPLC Method
A rapid Ultra-Performance Liquid Chromatography (UPLC) method has been developed for the simultaneous quantification of Tegafur, Gimeracil, and Oteracil in bulk and pharmaceutical forms.[7] This method is crucial for quality control and stability testing.
Chromatographic Conditions:
-
Column: Xbridge BEH C18 (50 mm × 2.1 mm, 1.7 µm particle size).[22]
-
Mobile Phase: A mixture of acetonitrile and 0.5M ammonium formate buffer in a 20:80 (v/v) ratio.[22]
-
Flow Rate: 0.2 mL/min.[22]
-
Detection: UV detection at a wavelength of 220 nm.[22]
-
Elution Mode: Isocratic.[22]
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve standards of Tegafur (e.g., 20.0 mg), Oteracil potassium (e.g., 15.8 mg), and Gimeracil (e.g., 5.8 mg) in a diluent (the mobile phase) in separate 50 mL flasks to achieve known concentrations.[7]
-
Working Standard Solution: Prepare a combined standard solution by diluting the stock solutions to achieve final concentrations representative of the dosage form (e.g., 200.0 µg/mL of Tegafur, 158.0 µg/mL of Oteracil, and 58.0 µg/mL of Gimeracil).[7]
-
Sample Solution (from capsules): The contents of one capsule are emptied into a 50 mL standard flask, dissolved in the diluent, and diluted to the same target concentrations as the working standard solution.[7]
-
Injection: The prepared solutions are injected into the UPLC system for analysis. Under these conditions, elution times are typically under 2 minutes for all three compounds.[7]
References
- 1. Facebook [cancer.gov]
- 2. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Tegafur [drugfuture.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Tegafur | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Gimeracil | C5H4ClNO2 | CID 54679224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Potassium Oxonate | C4H2KN3O4 | CID 2723920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Oteracil - Formosa Laboratories, Inc. [formosalab.com]
- 11. CN104610180A - Oteracil potassium preparation method - Google Patents [patents.google.com]
- 12. medkoo.com [medkoo.com]
- 13. Gimeracil mixture with oteracil potassium and tegafur | C17H15ClFKN6O9 | CID 54715158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. chembk.com [chembk.com]
- 16. nbinno.com [nbinno.com]
- 17. bloomtechz.com [bloomtechz.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. CN110655493B9 - Synthetic method of oteracil potassium - Google Patents [patents.google.com]
- 22. asiapharmaceutics.info [asiapharmaceutics.info]
